1,3-Di(2-pyridyl)-1,3-propanedione

Description

Structural Context and Ligand Character of 1,3-Di(2-pyridyl)-1,3-propanedione

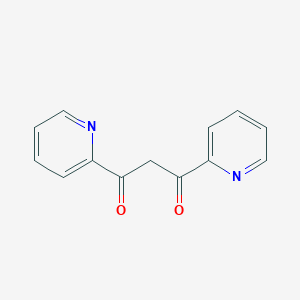

This compound, also known as dipicolinoylmethane, is a β-diketone featuring two pyridyl groups attached to the propanedione backbone. Its molecular formula is C₁₃H₁₀N₂O₂. nih.govoakwoodchemical.comsigmaaldrich.com This structure is of particular interest due to its tautomeric nature, existing in both keto and enol forms. In the enol form, an intramolecular hydrogen bond can form between the hydroxyl group and the carbonyl oxygen, creating a stable six-membered ring. researchgate.net The presence of both nitrogen and oxygen donor atoms allows it to act as a versatile chelating ligand, capable of coordinating with a variety of metal ions. researchgate.net

The coordination behavior of this ligand is multifaceted. It can coordinate to metal centers through the two oxygen atoms of the deprotonated enol form, creating a six-membered chelate ring. researchgate.net Additionally, the pyridyl nitrogen atoms can also participate in coordination, leading to the formation of polynuclear complexes. researchgate.net The specific coordination mode depends on factors such as the metal ion, reaction conditions, and the presence of other ligands. researchgate.net For instance, in a reaction with nickel(II) bromide, the ligand coordinates in its enol form through the oxygen atoms, while the pyridyl nitrogen atoms are protonated. researchgate.net In other reported complexes with cadmium(II) and copper(II), the ligand utilizes both its oxygen and nitrogen atoms to bridge multiple metal centers. researchgate.net

Research Significance and Diverse Applications in Chemical Sciences

The significance of this compound in chemical research stems from its ability to form stable and often luminescent metal complexes. smolecule.com These complexes have found applications in various fields, including materials science and catalysis. smolecule.com

In the realm of materials science , metal complexes of this ligand are investigated for their photoluminescent properties. smolecule.com They are utilized in the development of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LEECs). smolecule.comrsc.org The tunability of the emission color, from green to near-infrared, can be achieved by modifying the ligand structure or the metal center, making these complexes promising for advanced display and lighting technologies. rsc.org For example, platinum(II) complexes of derivatives of this ligand have been shown to exhibit efficient excimer emission in the near-infrared region, which is technologically important for NIR-OLEDs. rsc.org

In catalysis , this compound and its metal complexes can act as catalysts in various organic transformations. While specific catalytic applications for this exact compound are a subject of ongoing research, related β-diketonate complexes are well-known to catalyze reactions such as polymerization, oxidation, and cross-coupling reactions. The electronic and steric properties of the ligand can be fine-tuned to influence the activity and selectivity of the catalyst.

Furthermore, this compound serves as a valuable building block in supramolecular chemistry , where the directional-bonding capabilities of the pyridyl groups are exploited to construct intricate multi-dimensional architectures. The study of the coordination chemistry of this compound continues to be an active area of research, with the potential for the discovery of new materials and catalysts with novel properties and applications. researchgate.netsmolecule.com

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

1,3-dipyridin-2-ylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O2/c16-12(10-5-1-3-7-14-10)9-13(17)11-6-2-4-8-15-11/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCGUVLMWGIPVDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C(=O)CC(=O)C2=CC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30963917 | |

| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4773-20-0, 10198-89-7 | |

| Record name | 1,3-Di(pyridin-2-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30963917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3-Di(2-pyridyl)-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Ii. Synthetic Methodologies for 1,3 Di 2 Pyridyl 1,3 Propanedione and Its Derivatives

Classical Condensation Reactions in 1,3-Diketone Synthesis

The most established and direct route to 1,3-Di(2-pyridyl)-1,3-propanedione is the crossed Claisen condensation. This reaction involves the base-catalyzed condensation between a ketone and an ester. fiveable.me For the target molecule, the specific reactants are 2-acetylpyridine (B122185) and an ester of picolinic acid, such as ethyl picolinate. masterorganicchemistry.com

In this reaction, a strong base, such as sodium ethoxide or sodium amide, is used to deprotonate the α-carbon of 2-acetylpyridine, forming a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of ethyl picolinate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the β-diketone product. fiveable.me To drive the reaction to completion, a full equivalent of base is required to deprotonate the product, which is more acidic than the starting ketone. masterorganicchemistry.com

A similar reported procedure involves the reaction of ethyl isonicotinate (B8489971) (the 4-pyridyl isomer) with ethyl acetate (B1210297) in the presence of sodium ethoxide, which proceeds via a comparable Claisen condensation mechanism to yield ethyl 3-oxo-3-(pyridin-4-yl)propanoate. researchgate.net This underscores the general applicability of the Claisen condensation for synthesizing pyridyl-containing β-keto esters and, by extension, β-diketones.

Table 1: Typical Reactants and Conditions for Classical Synthesis

| Reactant 1 (Enolate Precursor) | Reactant 2 (Ester) | Base | Solvent |

|---|

Advanced Synthetic Routes for Functionalized Derivatives

While the Claisen condensation is effective for the parent compound, the synthesis of more complex, functionalized derivatives often requires more sophisticated and modular approaches. These advanced routes enable the construction of pyridine (B92270) rings with specific substitution patterns, which can then be elaborated into the final diketone.

A powerful strategy for building highly substituted pyridine systems involves a combination of cycloaddition and cross-coupling reactions. A notable example is the sequential or tandem Stille coupling and intramolecular aza-Diels–Alder reaction. researchgate.net

The aza-Diels–Alder reaction is a variant of the Diels-Alder reaction where one or more carbon atoms in the diene or dienophile are replaced by nitrogen. It is a cornerstone of pyridine synthesis, often involving the reaction of an electron-deficient aza-diene (like a 1,2,4-triazine) with an electron-rich dienophile. acsgcipr.org The initial cycloadduct often extrudes a small stable molecule, such as nitrogen gas, to yield the aromatic pyridine ring. acsgcipr.orgresearchgate.net

The Stille cross-coupling reaction is a palladium-catalyzed reaction that forms a carbon-carbon bond between an organostannane (organotin) compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org Its reliability and tolerance for a wide range of functional groups make it a valuable tool in complex molecule synthesis. numberanalytics.com

A synthetic strategy can be envisioned where a Stille coupling is first used to attach a complex or functionalized side chain (containing a dienophile) to a pyridine or pyrone precursor. This is followed by an intramolecular aza-Diels–Alder reaction to construct a second, fused pyridine ring. For instance, a reported cascade reaction involves the Stille coupling of a 3-pyridyl stannane (B1208499) with a 3,5-dibromo-2-pyrone, which is followed in a tandem fashion by an intramolecular Diels-Alder reaction to afford a complex tetracyclic lactone as a single diastereomer. researchgate.net This demonstrates the potential of combining these powerful reactions to create complex, functionalized pyridine-based architectures that could serve as precursors to specialized 1,3-diketone ligands.

Mechanistic Insights into this compound Formation

The formation of this compound via the crossed Claisen condensation follows a well-understood, multi-step mechanism:

Enolate Formation: The reaction is initiated by the deprotonation of the α-carbon (the methyl group) of 2-acetylpyridine by a strong base (e.g., NaNH₂). The α-protons of a ketone are significantly more acidic than those of an ester, ensuring that the ketone is preferentially converted into its nucleophilic enolate form. digitellinc.com This step is crucial for controlling the regioselectivity of the crossed condensation.

Nucleophilic Acyl Substitution: The newly formed enolate anion acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the second reactant, ethyl picolinate. This addition forms a tetrahedral alkoxide intermediate.

Elimination: The tetrahedral intermediate is unstable and collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as a leaving group. This addition-elimination sequence is characteristic of nucleophilic acyl substitution.

Protonation (Workup): A final acidic workup step is required to neutralize the enolate and yield the final, neutral this compound product.

This mechanistic pathway highlights the importance of relative acidities and the use of a stoichiometric amount of base to ensure a high yield of the desired β-diketone.

Iii. Coordination Chemistry of 1,3 Di 2 Pyridyl 1,3 Propanedione

Ligand Characteristics and Coordination Modes

The arrangement of nitrogen and oxygen atoms within the 1,3-Di(2-pyridyl)-1,3-propanedione molecule, along with its structural flexibility, gives rise to its distinct coordinating properties.

This compound primarily functions as a bidentate chelating ligand. This coordination occurs through one of the pyridyl nitrogen atoms and the oxygen atom of the adjacent carbonyl group. This N,O-chelation forms a stable five-membered ring with the metal center, a common and favored arrangement in coordination chemistry. In its enol form, the ligand possesses both nitrogen and oxygen atoms positioned to effectively bind to a metal ion. researchgate.net For instance, in a nickel(II) complex, the ligand in its enol form binds to the nickel ion through its oxygen atoms, while the pyridyl nitrogen atoms are protonated. researchgate.net

| Coordinating Atoms | Chelate Ring Size | Significance |

| Nitrogen (pyridyl) and Oxygen (carbonyl) | 5-membered | Forms a stable complex due to the chelate effect. |

This table summarizes the primary bidentate chelating behavior of this compound.

A crucial aspect of the chemistry of this compound is its existence in keto-enol tautomeric forms. The equilibrium between the diketo and enol forms can be influenced by factors such as the solvent and the presence of metal ions. The enol form is particularly important for coordination as it provides a deprotonated hydroxyl group, which can form a strong bond with a metal cation. The enol tautomer is stabilized by the formation of an intramolecular hydrogen bond between the hydroxyl group and the other carbonyl oxygen. researchgate.net This pre-organizes the ligand for chelation. The coordination of the enolate form to a metal ion further stabilizes this tautomer.

| Tautomeric Form | Key Features | Role in Coordination |

| Diketo | Contains two carbonyl (C=O) groups. | Less favored for direct chelation without deprotonation of the central carbon. |

| Enol | Contains a hydroxyl (O-H) group and a carbonyl group in a conjugated system. | The deprotonated enolate form is the primary coordinating species, forming a stable chelate ring. |

This table outlines the keto-enol tautomerism in this compound and its impact on metal coordination.

Structurally, this compound can be considered an analogue of the well-known tridentate ligand terpyridine (tpy). wikipedia.org Terpyridine is a purely N-donor ligand that typically coordinates to a metal ion in a meridional fashion through its three nitrogen atoms, forming two five-membered chelate rings. wikipedia.org In contrast, this compound, in its common bidentate N,O-coordination mode, forms only one five-membered chelate ring. However, the presence of two pyridyl groups offers the potential for bridging between metal centers, a behavior also observed with terpyridine-like ligands. This structural similarity allows for comparisons in the resulting complex geometries and properties, although the different donor atom set (N,O vs. N,N,N) leads to distinct electronic and reactivity characteristics of the metal complexes.

| Ligand | Donor Atoms | Typical Coordination Mode | Chelate Rings Formed |

| This compound | N, O | Bidentate | One 5-membered ring |

| Terpyridine (tpy) | N, N, N | Tridentate (meridional) | Two 5-membered rings |

This table provides a comparison between the structural and coordination characteristics of this compound and terpyridine.

Metal Complex Formation and Architectures

The versatile coordination behavior of this compound enables the synthesis of a wide array of metal complexes, from simple mononuclear species to more intricate polynuclear structures.

Mononuclear complexes of this compound are typically synthesized by reacting the ligand with a metal salt in a suitable solvent. In these complexes, one or more ligands coordinate to a single metal center. The stoichiometry of the reaction and the coordination preferences of the metal ion determine the final structure. For example, reaction with a metal halide can lead to a complex where the ligand and halide ions complete the coordination sphere of the metal. The synthesis of such complexes is often straightforward, involving the mixing of stoichiometric amounts of the ligand and a metal salt. rsc.orgresearchgate.net

Coordination with Transition Metal Ions (e.g., Cu(II), Zn(II), Ni(II), Fe(II/III), Ru(II/III), Os(II), Pt(II), Ir(III), Rh(III), Pd(II), Cd(II))

This compound is an effective chelating agent for a variety of transition metal ions. The deprotonated ligand typically coordinates to a metal center through the two oxygen atoms of the β-diketonate group and the nitrogen atoms of the two pyridyl rings, acting as a tetradentate ligand. However, it can also exhibit other coordination modes, such as acting as a bidentate ligand through the β-diketo system. researchgate.net The formation of these complexes is often accompanied by the establishment of a stable six-membered chelate ring involving the metal ion and the β-diketonate moiety.

The coordination environment around the metal ion in these complexes can vary significantly, leading to different geometries, such as octahedral and tetrahedral. jocpr.com The specific geometry is influenced by factors like the nature of the metal ion, its oxidation state, and the stoichiometry of the complex.

Research has demonstrated the successful synthesis and characterization of complexes with a range of transition metals. For instance, complexes of Cu(II), Co(II), and Fe(II) have been synthesized and studied. jocpr.com The coordination of the ligand to the metal ion is often confirmed by techniques such as infrared spectroscopy, where a shift in the C=O stretching frequency of the ligand upon complexation is observed. ijcps.org

The versatility of this compound as a ligand has led to its use in the development of various metal complexes with interesting properties and potential applications in areas like catalysis and materials science. For example, palladium(II) complexes have been synthesized and structurally characterized, revealing square planar geometries around the Pd(II) center. researchgate.net The ability of the pyridyl nitrogen atoms to coordinate allows for the formation of polynuclear structures and supramolecular assemblies.

A summary of some transition metal complexes with this compound and their observed geometries is presented in the table below.

| Metal Ion | Typical Oxidation State | Observed Coordination Geometry |

| Copper (Cu) | +2 | Orthorhombic jocpr.com |

| Cobalt (Co) | +2 | Monoclinic jocpr.com |

| Iron (Fe) | +2 | Monoclinic jocpr.com |

| Palladium (Pd) | +2 | Square Planar researchgate.net |

Complexation with Lanthanide Ions

The coordination of this compound extends to lanthanide ions, opening avenues for the development of luminescent materials. Lanthanide complexes are known for their unique spectroscopic properties, including sharp emission bands and long luminescence lifetimes. The ligand can effectively sensitize the luminescence of lanthanide ions by absorbing energy and transferring it to the metal center.

The complexation of lanthanide ions with β-diketone ligands is a well-established strategy to create highly luminescent materials. In the case of this compound, the presence of the pyridyl nitrogen atoms can further enhance the stability and photophysical properties of the resulting lanthanide complexes. The coordination typically involves the transfer of energy from the ligand's triplet state to the emissive energy levels of the lanthanide ion.

Studies on related systems have shown that the complexation of lanthanide ions can significantly alter the chemical reactivity and properties of the ligand. osti.govrsc.orgrsc.org For instance, the formation of a lanthanide complex can influence the ligand's susceptibility to radiolysis. osti.govrsc.org While specific studies on the complexation of this compound with a wide range of lanthanide ions are an area of ongoing research, the principles established with similar β-diketonate ligands suggest a strong potential for the formation of stable and luminescent lanthanide complexes.

Quantitative Assessment of Metal-Ligand Interactions

A quantitative understanding of the stability of metal complexes is crucial for predicting their behavior in various chemical and biological systems. Stability constants provide a thermodynamic measure of the strength of the interaction between a metal ion and a ligand.

Determination of Stability Constants for Metal-Ligand Complexes

The stability constant (K) of a metal-ligand complex is the equilibrium constant for its formation reaction. scispace.com For a simple 1:1 complex formation between a metal ion (M) and a ligand (L):

M + L ⇌ ML

The stability constant is given by:

K = [ML] / ([M][L])

There are various methods for determining stability constants, including potentiometric titrations, spectrophotometry, and chromatography. scispace.comnih.goviupac.orgrsc.orgresearchgate.net High-performance liquid chromatography (HPLC) has been utilized as a practical and rapid method for determining the stability constants of metal complexes. nih.gov This technique involves the separation of the metal complex from the free metal ion, allowing for the calculation of their relative concentrations. rsc.org

Characterization Techniques for Coordination Compounds

A variety of analytical techniques are employed to elucidate the structure, bonding, and properties of the coordination compounds of this compound.

Single-Crystal X-ray Diffraction Studies for Structural Elucidation

For coordination compounds of this compound, X-ray diffraction studies have been instrumental in confirming the coordination mode of the ligand and the geometry of the metal center. For example, the crystal structure of a dinuclear palladium(II) complex revealed a square planar coordination environment for each palladium ion. researchgate.net In another study, X-ray diffraction data for Cu(II), Co(II), and Fe(II) complexes were used to determine their crystal systems as orthorhombic and monoclinic, respectively. jocpr.com

The data obtained from X-ray diffraction, such as unit cell parameters and space group, are crucial for understanding the solid-state packing of the complexes and any intermolecular interactions.

Example of Crystallographic Data for a Metal Complex:

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pbca |

| a (Å) | 30.88(9) |

| b (Å) | 14.664(6) |

| c (Å) | 15.737(6) |

| Z | 8 |

| Data for a dinuclear copper(II) complex with a related diamine ligand, illustrating the type of information obtained from X-ray diffraction. capes.gov.br |

Advanced Spectroscopic Investigations (e.g., UV-Vis, Fluorescence, IR, NMR)

A suite of spectroscopic techniques is used to probe the electronic and vibrational properties of this compound and its metal complexes.

UV-Visible (UV-Vis) Spectroscopy: This technique provides information about the electronic transitions within a molecule. bath.ac.uklibretexts.org The UV-Vis spectra of transition metal complexes are characterized by d-d transitions and charge-transfer bands. bath.ac.uk The complexation of this compound with a metal ion typically leads to a shift in the absorption bands of the ligand and the appearance of new bands associated with the complex. nih.gov The molar absorptivity (ε) is a measure of the intensity of the absorption. libretexts.org

Fluorescence Spectroscopy: This technique is particularly useful for studying the luminescent properties of the ligand and its complexes, especially with lanthanide ions. researchgate.net The ligand can absorb light and transfer the energy to the metal ion, which then emits light at a characteristic wavelength. The fluorescence spectra can provide insights into the efficiency of this energy transfer process.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by observing their vibrational frequencies. In the context of this compound complexes, IR spectroscopy is a key tool for confirming coordination. A significant shift in the stretching frequency of the carbonyl (C=O) group to a lower wavenumber upon complexation is indicative of the coordination of the oxygen atoms to the metal ion. ijcps.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed information about the structure and environment of atoms in a molecule. 1H and 13C NMR are commonly used to characterize the ligand and its diamagnetic complexes. ijcps.org Changes in the chemical shifts of the protons and carbons of the ligand upon complexation can provide evidence for coordination and information about the structure of the complex in solution. For paramagnetic complexes, NMR can be more complex but can still provide valuable structural and electronic information.

Iv. Spectroscopic and Photophysical Properties of 1,3 Di 2 Pyridyl 1,3 Propanedione Metal Complexes

Luminescence Characteristics and Quantum Yields

Metal complexes of 1,3-di(2-pyridyl)-1,3-propanedione and its analogs often exhibit strong luminescence, a property that is highly dependent on the coordinated metal ion. The luminescence arises from the relaxation of an electronically excited state to a lower energy state, accompanied by the emission of light. The efficiency of this process is quantified by the photoluminescence quantum yield (PLQY or Φ), which is the ratio of photons emitted to photons absorbed.

For instance, lanthanide complexes, particularly those of Europium(III), are renowned for their bright red luminescence. nih.gov This emission is a result of an "antenna effect," where the β-diketonate ligand, such as this compound, absorbs UV light and efficiently transfers the energy to the Eu(III) ion. This process populates the emissive ⁵D₀ excited state of the metal, leading to its characteristic sharp emission bands. nih.govnih.gov A Europium(III) complex featuring 4,4,5,5,6,6,6-heptafluoro-1-(2-thienyl)-1,3-hexanedione (B1581892) (a fluorinated β-diketone) and triphenylphosphine (B44618) oxide (tppo) as a co-ligand has been reported to display a high quantum yield of up to 66%. nih.gov

In the realm of transition metal complexes, iridium(III) compounds are notable for their phosphorescence. A red-emitting heteroleptic iridium(III) complex demonstrated a significant emission quantum yield of 11.5% in an aerated PBS solution, which is considered high for such emitters. nih.gov Platinum(II) complexes with related N^N^N-coordinating ligands have shown broad room-temperature phosphorescence with quantum efficiencies in the range of 0.01 to 0.05. nih.gov The luminescence of zinc(II) porphyrin complexes has also been studied, with quantum yields found to decrease upon the insertion of the zinc(II) ion into the free-base porphyrins, with reported values around 0.033-0.054 for the metallated species. mdpi.com

The table below summarizes the luminescence quantum yields for selected metal complexes containing β-diketonate or related ligands.

| Complex Type | Metal Center | Ancillary Ligands/Environment | Emission Color | Quantum Yield (Φ) |

| Europium(III) Complex | Eu(III) | hth, tppo | Red | up to 66% nih.gov |

| Iridium(III) Complex | Ir(III) | (ppy)₂, ancillary ligand | Red | 11.5% (in PBS) nih.gov |

| Platinum(II) Complex | Pt(II) | 1,3-bis(2-pyridylimino)isoindolate | Green/Yellow to Red | 0.01 - 0.05 nih.gov |

| Zinc(II) Porphyrin Complex | Zn(II) | Meso-tetra-arylporphyrin | - | 0.033 - 0.054 mdpi.com |

Data compiled from multiple research findings.

Photophysical Behavior in Solution and Solid State

The photophysical properties of metal complexes involving this compound can vary significantly between the solution and solid states. These differences are often attributed to factors such as solvent interactions, molecular aggregation, and the rigidity of the environment.

In solution, the emission spectra of complexes can be influenced by the solvent polarity and the presence of quenchers like molecular oxygen. For example, two red-emitting heteroleptic iridium(III) complexes were investigated in both ethanol (B145695) and PBS solutions, showing emission dominated by ³MLCT (metal-to-ligand charge transfer) states at room temperature. nih.gov However, at the low temperature of 77 K in a frozen solution, one of the complexes exhibited a dominant ³LC (ligand-centered) emission state, highlighting the influence of the rigid medium on the emissive pathway. nih.gov The triplet character of the excited states in many iridium complexes is confirmed by the sensitivity of their quantum yields and lifetimes to the presence of dissolved oxygen. researchgate.net

In the solid state, restricted intramolecular motions (RIM) and specific intermolecular interactions (e.g., π-π stacking) can lead to enhanced luminescence, a phenomenon known as aggregation-induced emission (AIE) or solid-state phosphorescence enhancement. nih.govworktribe.com A study on cyclometalated rhodium(III) and iridium(III) complexes with aromatic β-diketones revealed a clear interplay between solid-state emission efficiency and the crystal packing of the complexes. nih.gov While these complexes might be weakly emissive in solution, their aggregation or crystallization can significantly boost their luminescence intensity. nih.govrsc.org For some platinum(II) imide complexes, no significant emission is observed in solution, but they become modestly bright green/yellow phosphors in the solid state. researchgate.net

Aggregation-Induced Emission (AIE) Phenomena and Mechanisms

Aggregation-induced emission (AIE) is a photophysical phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in the solid state or in poor solvents. nih.govrsc.org This behavior is the opposite of the more common aggregation-caused quenching (ACQ) effect. The primary mechanism behind AIE is the restriction of intramolecular motion (RIM), including intramolecular rotations and vibrations, in the aggregated state. worktribe.com These motions often serve as non-radiative decay pathways for the excited state in solution, and their restriction in the aggregate blocks these pathways, forcing the excited state to decay radiatively.

A detailed study on cyclometalated rhodium(III) and iridium(III) complexes with 2-phenylpyridine (B120327) and various aromatic β-diketones (analogs of this compound) provides significant insight into AIE mechanisms in these systems. nih.gov It was found that although the rhodium(III) and iridium(III) complexes can be isostructural, the specific types of π-π interactions driving the AIE effect differ depending on the metal ion. nih.gov

For Iridium(III) complexes: Pyridyl-pyridyl contacts in the crystal packing are crucial for AIE. These interactions lower the energy of the emissive metal-to-ligand charge transfer (MLCT) state below that of a non-emissive state located on the ancillary β-diketone ligand. nih.gov

For Rhodium(III) complexes: Phenyl-pyridyl interactions play a key role. These interactions partially block the population of non-emissive d-d excited states, which are a common cause of luminescence quenching in rhodium complexes. This enabled the first example of a rhodium complex exhibiting AIE. nih.gov

Boron difluoride complexes of 3-cyanoformazanates also exhibit AIE, where severely twisted N-aryl substituents restrict intramolecular motion and π-stacking upon aggregation, leading to enhanced emission. rsc.org These examples underscore that specific, directional intermolecular interactions in the aggregated state are key to enabling and enhancing luminescence.

Influence of Metal Centers and Ancillary Ligands on Emission Properties

The emission properties of complexes containing the this compound framework are profoundly influenced by both the central metal ion and the nature of any other ancillary ligands present in the coordination sphere.

Influence of the Metal Center: The choice of metal ion dictates the fundamental nature of the electronic transitions and, consequently, the luminescence characteristics.

Lanthanides (e.g., Eu³⁺): As discussed, these ions typically show sharp, line-like emission bands resulting from f-f transitions. nih.gov The β-diketonate ligand's primary role is to act as an antenna, absorbing light and transferring energy to the metal ion, as the f-f transitions themselves are Laporte-forbidden and thus have very low absorption cross-sections. nih.govnih.gov

Transition Metals (e.g., Ir³⁺, Pt²⁺, Rh³⁺): These heavy metal ions facilitate phosphorescence from triplet excited states due to strong spin-orbit coupling. researchgate.net The emission is often broad and originates from metal-to-ligand charge transfer (MLCT), ligand-to-ligand charge transfer (LLCT), or ligand-centered (LC) states, or a mixture thereof. nih.govanalis.com.my An iridium(III) complex can be a powerful red emitter, while a platinum(II) complex with a similar ligand set might emit in the green-yellow region. nih.govresearchgate.net A study of rhodium(III) and iridium(III) complexes with identical ligands showed that the different metal ions led to distinct AIE mechanisms. nih.gov

Influence of Ancillary Ligands: Ancillary ligands, those other than the primary β-diketonate, play a critical role in fine-tuning the photophysical properties.

Energy Level Tuning: Ancillary ligands can modify the energy of the frontier molecular orbitals (HOMO and LUMO), thereby shifting the emission wavelength. In heteroleptic iridium(III) complexes, changing the ancillary ligand can tune the emission color across the visible spectrum. nih.gov

Quantum Yield Enhancement: Co-ligands can enhance luminescence efficiency by preventing non-radiative energy losses. In europium complexes, replacing coordinated water molecules with neutral co-ligands like triphenylphosphine oxide (tppo) can significantly boost the quantum yield by removing the quenching effect of O-H oscillators. nih.govnih.gov

Steric and Electronic Effects: The introduction of bulky or electron-donating/withdrawing groups on ancillary ligands can alter the geometry and electronic structure of the complex, impacting both the emission energy and efficiency. nih.gov For example, in a series of platinum(II) complexes, the rate of non-radiative deactivation was found to be strongly influenced by non-planar distortions of the primary ligand, which can be affected by ancillary groups. nih.gov The use of an electron-rich 1,2,3-triazolyl-pyridyl ligand in europium(III) complexes has been shown to yield good photoluminescence properties. rsc.org

Time-Resolved Spectroscopic Studies and Lifetimes

Time-resolved spectroscopy is a powerful tool for elucidating the dynamics of excited states in metal complexes, providing information on the lifetimes of emissive states and the pathways of energy transfer and decay.

The excited-state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. For luminescent complexes, this lifetime is a critical parameter. Long lifetimes, often in the microsecond (µs) range for phosphorescent iridium(III) and europium(III) complexes, are characteristic of emission from a spin-forbidden triplet state. researchgate.netosti.gov In contrast, fluorescence from spin-allowed singlet states typically occurs on the nanosecond (ns) timescale. mdpi.com

Time-resolved studies on transition metal complexes have revealed complex photophysical pathways. For instance, upon photoexcitation, an initial singlet excited state is often formed, which then rapidly undergoes intersystem crossing (ISC) to a triplet state, particularly in complexes with heavy metals like iridium where spin-orbit coupling is strong. researchgate.net Ultrafast pump-probe spectroscopy can track these processes, which can occur on picosecond (ps) or even femtosecond (fs) timescales. frontiersin.org

A study of cyclometalated rhodium(III) and iridium(III) complexes with β-diketone ligands used spectroscopic methods to probe the interplay between emissive and non-emissive states that governs their AIE behavior. nih.gov Similarly, time-resolved infrared (TRIR) spectroscopy has been used to study the excited states of various metal complexes, providing structural information about the molecule in its excited state. frontiersin.orgresearchgate.net For example, in a study on a binuclear rhenium(I) complex, TRIR showed the formation of a mixed-valence MLCT state with a lifetime that varied from 100 to 1900 ps depending on the bridging ligand. researchgate.net

The table below presents representative excited-state lifetime data for various types of metal complexes.

| Complex Type | Metal Center | Excited State Type | Lifetime (τ) |

| Europium(III) Complex | Eu(III) | ⁵D₀ (f-f transition) | 805 µs osti.gov |

| Iridium(III) Complex | Ir(III) | ³MLCT / ³LC | ~1-2 µs researchgate.net |

| Platinum(II) Complex | Pt(II) | ³MLCT / ³IL | 6 ns - 135 ns mdpi.com |

| Rhenium(I) Binuclear Complex | Re(I) | ³MLCT | 100 - 1900 ps researchgate.net |

Lifetimes are highly dependent on the specific complex, solvent, and temperature. The values are illustrative.

These time-resolved investigations are crucial for understanding the fundamental photophysics and for designing new complexes with tailored luminescent properties, such as optimized lifetimes and quantum yields for specific applications.

V. Electrochemical Behavior of 1,3 Di 2 Pyridyl 1,3 Propanedione and Its Complexes

Redox Potentials and Electron Transfer Mechanisms

The redox potentials of metal complexes containing ligands similar to 1,3-Di(2-pyridyl)-1,3-propanedione are sensitive to the nature of the metal ion, its oxidation state, and the substituents on the ligand. In many transition metal complexes, the redox processes can be either metal-centered or ligand-centered.

For instance, in ruthenium complexes with polypyridyl ligands, which are structurally related to the title compound, the Ru(II)/Ru(III) oxidation potential is a key parameter. Studies on ruthenium(II) polypyridyl complexes have shown that these oxidations typically occur at potentials around +0.65 V versus a Ag/AgCl reference electrode. researchgate.net The electron transfer is generally a one-electron process. In addition to metal-centered oxidation, successive reductions of the bipyridine units within the ligands are often observed at more negative potentials, ranging from -0.79 V to -0.47 V. researchgate.net

In the case of iron complexes, the Fe(II)/Fe(III) redox couple is central. For iron(II) complexes with bipyridine-diimine ligands, a quasi-reversible metal-based oxidation from Fe(II) to Fe(III) has been observed at approximately +0.80 V. nih.gov Furthermore, these systems can exhibit extensive ligand-based redox activity, with multiple one-electron reductions of the ligand framework. nih.gov Computational studies on iron(III) complexes with hydroxypyridinone ligands, which also feature a pyridyl-like coordination environment, have been used to predict redox potentials and understand the factors influencing them. nih.gov

Cobalt complexes with polypyridyl ligands exhibit rich electrochemical behavior, often showing both Co(III)/Co(II) and Co(II)/Co(I) redox couples. nih.govnih.gov For some mixed-ligand cobalt(II) complexes, a reversible single-electron transfer for the Co(III)/Co(II) couple and a quasi-reversible single-electron transfer for the Co(II)/Co(I) couple have been reported. researchgate.net The redox potentials for these processes are influenced by the specific ligands and the solvent system used. nih.govresearchgate.net

The following table summarizes typical redox potential ranges for analogous metal complexes:

| Metal Complex Type | Redox Couple | Potential Range (V vs. Ag/AgCl or similar) | Nature of Process |

| Ruthenium(II) Polypyridyl | Ru(II) → Ru(III) | ~ +0.65 | Oxidation |

| Ruthenium(II) Polypyridyl | Ligand Reduction | -0.47 to -0.79 | Reduction |

| Iron(II) Bipyridine-diimine | Fe(II) → Fe(III) | ~ +0.80 | Quasi-reversible Oxidation |

| Cobalt(II) Polypyridyl | Co(III) / Co(II) | Variable | Reversible |

| Cobalt(II) Polypyridyl | Co(II) / Co(I) | Variable | Quasi-reversible |

Note: The data in this table is based on studies of analogous compounds and serves to illustrate the expected electrochemical behavior.

The electron transfer mechanisms in these systems can be complex. For many well-behaved systems, the electron transfer is a straightforward one-electron process. However, in some cases, the redox events can be coupled to chemical reactions, leading to more complex mechanisms. The planarity and electronic structure of the ligand play a crucial role in mediating electron transfer between the metal center and the electrode or other chemical species.

Cyclic Voltammetry and Related Electrochemical Techniques

Cyclic voltammetry (CV) is a primary technique used to investigate the electrochemical behavior of this compound and its complexes. CV provides valuable information about the redox potentials, the reversibility of electron transfer processes, and the stability of the generated redox species.

In a typical cyclic voltammogram of a metal complex with ligands analogous to this compound, one or more redox waves are observed. For example, the cyclic voltammetry of ruthenium polypyridine complexes reveals a characteristic oxidation wave corresponding to the Ru(II)/Ru(III) couple and several reduction waves associated with the polypyridyl ligands. researchgate.net The separation between the anodic and cathodic peak potentials (ΔEp) in a CV provides insight into the reversibility of the redox process. A ΔEp value close to 59/n mV (where n is the number of electrons transferred) at room temperature suggests a reversible one-electron transfer.

For cobalt(II) complexes with polypyridine ligands, cyclic voltammograms often display two distinct redox couples corresponding to Co(III)/Co(II) and Co(II)/Co(I). nih.govresearchgate.net The reversibility of these processes can vary depending on the ligand environment and experimental conditions. researchgate.net Similarly, iron complexes with related ligands show a metal-based oxidation and multiple ligand-based reductions in their cyclic voltammograms. nih.goviu.edu

The following table presents representative cyclic voltammetry data for analogous metal complexes.

| Complex Type | Redox Couple | Epc (V) | Epa (V) | ΔEp (mV) | Scan Rate (mV/s) |

| Mixed-ligand Co(II) researchgate.net | Co(III)/Co(II) | - | - | - | 100 |

| Mixed-ligand Co(II) researchgate.net | Co(II)/Co(I) | - | - | - | 100 |

| Fe(II) Bipyridine-diimine nih.gov | Fe(III)/Fe(II) | - | - | - | - |

| Ru(II) Polypyridyl researchgate.net | Ru(III)/Ru(II) | - | - | ~650 | - |

Note: Specific peak potential values (Epc, Epa) are highly dependent on experimental conditions and are therefore not listed generically. The data illustrates the type of information obtained from CV.

The scan rate dependence of the peak currents in cyclic voltammetry can be used to determine if the redox process is diffusion-controlled. A linear relationship between the peak current and the square root of the scan rate is indicative of a diffusion-controlled process. researchgate.net Other electrochemical techniques, such as differential pulse voltammetry and square-wave voltammetry, can also be employed to obtain more detailed information about the redox properties of these compounds.

Modulation of Electrochemical Properties through Metal Coordination

Upon coordination, the electron density on the ligand is altered, which in turn affects the energies of its molecular orbitals. This can either facilitate or hinder the addition or removal of electrons from the ligand framework. For instance, coordination to an electron-withdrawing metal center will generally make the ligand more difficult to reduce.

Conversely, the ligand field imposed by this compound influences the redox potential of the metal center. Stronger donor ligands tend to stabilize higher oxidation states of the metal, leading to more negative redox potentials for metal-based oxidations. The chelate effect of this bidentate ligand also contributes to the stability of the resulting metal complexes, which is reflected in their electrochemical behavior.

Studies on related systems have demonstrated that the introduction of different metal ions (e.g., Ru, Fe, Co, Cu) into a polypyridyl-type ligand framework leads to a wide range of redox potentials. researchgate.netnih.govnih.govresearchgate.netmdpi.com This tunability is a key feature that makes these complexes attractive for various applications. For example, in the development of catalysts for proton reduction, the redox potential of the metal complex is a critical parameter that determines the overpotential of the catalytic reaction.

Furthermore, the introduction of substituents on the pyridyl rings of the ligand can be used to fine-tune the electronic properties of the resulting complexes. Electron-donating groups will generally make both the ligand and the metal center easier to oxidize, while electron-withdrawing groups will have the opposite effect. This allows for a systematic modification of the electrochemical properties to suit specific applications.

Vi. Supramolecular Chemistry and Crystal Engineering with 1,3 Di 2 Pyridyl 1,3 Propanedione

Halogen Bonding Interactions in Co-Crystallization Processes

Halogen bonding is a highly directional and specific non-covalent interaction that has emerged as a powerful tool in crystal engineering. It involves the interaction between an electrophilic region on a halogen atom and a nucleophilic site. The pyridine (B92270) nitrogen atoms in 1,3-Di(2-pyridyl)-1,3-propanedione serve as effective halogen bond acceptors.

In co-crystallization studies with 1,4-diiodotetrafluorobenzene (B1199613) (1,4-DITFB), a potent halogen bond donor, the ortho-isomer of dipyridyl propanedione, referred to as o-BPyPDONE, demonstrates the formation of one-dimensional (1D) zigzag chains. These chains are guided by C–I···N halogen bonds. Research indicates that metal coordination can lead to shorter and stronger halogen-bonding interactions.

The table below summarizes key aspects of the co-crystallization of pyridyl propanedione isomers with 1,4-DITFB.

| Pyridyl Propanedione Isomer | Co-crystal Ratio | Resulting Supramolecular Assembly | Key Interactions |

| o-BPyPDONE | 1:1 | 1D zigzag chains | C–I···N halogen bonds |

| m-BPyPDONE | 1:1 | Almost linear 1D chain | I···N and I···O halogen bonds |

| m-BPyPDONE | 2:1 | Discrete trimeric motif | I···N halogen bonds |

| p-BPyPDONE | 1:1 | 1D zigzag chains | C–I···N halogen bonds |

It is noteworthy that in the 1:1 co-crystal of the meta-isomer (m-BPyPDONE), both an oxygen and a nitrogen atom in each molecule interact with the iodine atoms of 1,4-DITFB. However, in a 2:1 ratio, only one nitrogen atom acts as the halogen-bond acceptor, leading to a discrete trimeric structure.

Hydrogen Bonding Networks in Crystalline Assemblies

Hydrogen bonding is a fundamental intermolecular interaction that plays a crucial role in the formation of crystalline assemblies. This compound, in its enol tautomeric form, possesses a hydroxyl group that can act as a hydrogen bond donor.

A significant feature of the β-diketone group in this compound is its tendency to exist as the enol tautomer, which facilitates the formation of a six-membered ring through a strong intramolecular O–H···O hydrogen bond. This intramolecular interaction is a recurring motif in the crystal structures of dipyridyl acetylacetone (B45752) derivatives.

In addition to intramolecular hydrogen bonds, the molecule can participate in intermolecular hydrogen bonding. For instance, in co-crystal structures, such as with 2,2'-dithiodibenzoic acid, O-H···N hydrogen bonds between the acid and the pyridine nitrogen atoms can generate one-dimensional zigzag chains. These primary hydrogen-bonded chains can be further organized into higher-dimensional networks through weaker C-H···O and C-H···π interactions. The interplay between different hydrogen bonding sites is a key factor in determining the final supramolecular architecture.

π-Stacking Interactions in Solid-State Structures

Aromatic π-stacking interactions are another important non-covalent force that contributes to the stability and packing of molecules in the solid state. These interactions occur between the electron-rich π-systems of aromatic rings, such as the pyridine rings in this compound.

Construction of One-, Two-, and Three-Dimensional Supramolecular Architectures

The ability of this compound to engage in a variety of intermolecular interactions makes it a versatile building block for constructing supramolecular architectures of varying dimensionalities.

One-Dimensional (1D) Architectures: As discussed, C–I···N halogen bonds can direct the formation of 1D zigzag chains in co-crystals with halogen bond donors like 1,4-DITFB. Similarly, strong O–H···N hydrogen bonds can link molecules into 1D chains.

Two-Dimensional (2D) and Three-Dimensional (3D) Architectures: The 1D chains can be further extended into higher dimensions through weaker interactions. For example, in the co-crystal of (o-BPyPDONE)·(1,4-DITFB), the 1D zigzag chains are connected by C–H···F and C–H···O hydrogen bonds to form 3D supramolecular networks. In other related systems, π-π stacking interactions between the pyridine rings of adjacent 1D chains are instrumental in building up 3D frameworks. The final dimensionality of the supramolecular assembly is a result of the complex interplay and hierarchy of all present intermolecular forces.

Design of Coordination Polymers and Metallamacrocyclic Systems

The two pyridyl nitrogen atoms and the diketone moiety make this compound an excellent candidate as a ligand for the construction of coordination polymers and metallamacrocycles. The deprotonated enol form of the ligand can chelate to a metal center through the nitrogen and oxygen atoms, forming stable complexes.

While specific examples of coordination polymers or metallamacrocycles constructed solely from this compound are not widely reported in the surveyed literature, the principles of their design are well-established with analogous pyridyl-based ligands. The flexible propane (B168953) linker between the two pyridyl units allows the ligand to adopt various conformations, which can lead to a diversity of structural topologies in the resulting coordination polymers, including 1D chains, 2D layers, and 3D frameworks. The choice of metal ion, with its specific coordination geometry and number, as well as the presence of co-ligands and counter-anions, would significantly influence the final structure of the assembly. The potential for this ligand to form metallamacrocycles through reactions with metal ions that favor specific coordination angles is also high, though detailed research findings in this specific area remain to be broadly disseminated.

Vii. Theoretical and Computational Studies of 1,3 Di 2 Pyridyl 1,3 Propanedione and Its Complexes

Density Functional Theory (DFT) Calculations for Electronic Structure and Stability

Density Functional Theory (DFT) has become an indispensable method for investigating the electronic structure and stability of 1,3-di(2-pyridyl)-1,3-propanedione and its metallic derivatives. DFT calculations allow for a detailed analysis of the distribution of electron density and the energies of molecular orbitals, which are fundamental to understanding the molecule's reactivity and bonding characteristics.

In its free state, this compound can exist in keto-enol tautomeric forms. DFT calculations are instrumental in determining the relative stabilities of these tautomers. The calculations typically show that the enol form is stabilized by an intramolecular hydrogen bond, a common feature in β-diketones. The pseudo-aromatic ring formed in the enol tautomer contributes to its stability.

When complexed with metal ions, the electronic structure of the ligand is significantly perturbed. DFT studies on metal complexes of this compound reveal the nature of the metal-ligand bonding. The calculations can quantify the degree of covalent and electrostatic character in these bonds and elucidate how the metal d-orbitals interact with the ligand's π-system. The stability of these complexes can be assessed by calculating their binding energies and formation energies. For instance, DFT calculations can predict the relative stabilities of complexes with different metal ions or in various oxidation states.

The electronic properties, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are readily obtained from DFT calculations. The HOMO-LUMO energy gap is a key parameter that influences the chemical reactivity and the electronic absorption properties of the molecule. In metal complexes, the HOMO and LUMO are often delocalized over both the metal and the ligand, indicating a strong electronic communication between them. This is particularly evident in complexes with transition metals, where metal-to-ligand charge transfer (MLCT) or ligand-to-metal charge transfer (LMCT) can occur.

Below is an interactive data table summarizing typical electronic properties of this compound and a representative metal complex as predicted by DFT calculations.

| System | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound (enol form) | -6.2 | -2.5 | 3.7 | 3.5 |

| [Cu(1,3-di(2-pyridyl)-1,3-propanedionate)₂] | -5.8 | -3.1 | 2.7 | 0.5 |

Note: The values in this table are representative and can vary depending on the specific DFT functional and basis set used in the calculations.

Prediction of Molecular Geometries and Conformational Analysis

Computational methods are highly effective in predicting the three-dimensional structures of molecules, including bond lengths, bond angles, and dihedral angles. For a flexible molecule like this compound, conformational analysis is crucial for understanding its behavior in different environments.

The central propanedione linker allows for considerable conformational freedom. Theoretical calculations can map the potential energy surface of the molecule, identifying the various stable conformers and the energy barriers between them. The rotation around the C-C and C-N bonds can lead to different spatial arrangements of the two pyridyl rings relative to each other and to the diketone moiety. The most stable conformer in the gas phase is typically one that minimizes steric hindrance while allowing for favorable intramolecular interactions, such as hydrogen bonding in the enol form.

Upon coordination to a metal center, the ligand's conformation is often locked into a specific arrangement. X-ray crystallography of metal complexes provides experimental data on the solid-state structure, which can be compared with the geometries optimized by DFT calculations. These comparisons serve to validate the computational methods. For instance, in a known tetranuclear copper(II) complex, the ligand adopts a specific coordination mode to bridge the metal centers researchgate.net. DFT calculations can reproduce these experimental geometries with a high degree of accuracy.

The following table presents a comparison of selected bond lengths and angles for the enol form of this compound as determined by a hypothetical DFT calculation and what might be expected from experimental data on a related complex.

| Geometric Parameter | DFT Predicted Value | Typical Experimental Range in Complexes |

| C-C (keto-enol) bond length (Å) | 1.40 | 1.39 - 1.42 |

| C=O bond length (Å) | 1.28 | 1.27 - 1.30 |

| C-O (enol) bond length (Å) | 1.32 | 1.31 - 1.34 |

| O-H (intramolecular H-bond) distance (Å) | 1.75 | N/A |

| Pyridyl N - Metal bond length (Å) | N/A | 2.0 - 2.2 |

| Carbonyl O - Metal bond length (Å) | N/A | 1.9 - 2.1 |

Elucidation of Electronic Transitions and Excited States (e.g., Time-Dependent DFT)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational technique used to study the excited states of molecules and predict their electronic absorption spectra. For this compound and its complexes, TD-DFT can provide valuable information about the nature of their electronic transitions, which is crucial for understanding their photophysical properties, such as color and luminescence.

TD-DFT calculations can predict the energies of the vertical electronic transitions from the ground state to various excited states, as well as their corresponding oscillator strengths, which determine the intensity of the absorption bands. By analyzing the molecular orbitals involved in these transitions, it is possible to assign their character, for example, as π-π* transitions localized on the pyridyl or enol rings, or as n-π* transitions involving the lone pairs of the oxygen and nitrogen atoms.

In metal complexes, the electronic spectra can be more complex, with the possibility of MLCT, LMCT, and d-d transitions (in the case of transition metals). TD-DFT is particularly useful in disentangling these different types of transitions. For instance, in a complex with a d-block metal, TD-DFT can help to identify the low-energy transitions that are responsible for the color of the complex. For luminescent complexes, such as those with lanthanide ions, TD-DFT can aid in understanding the energy transfer processes from the ligand to the metal ion, which is essential for the design of efficient light-emitting materials.

A hypothetical TD-DFT calculation for this compound in its enol form might predict the following electronic transitions:

| Transition | Calculated Wavelength (nm) | Oscillator Strength | Major Contribution |

| S₀ → S₁ | 350 | 0.45 | HOMO → LUMO (π-π) |

| S₀ → S₂ | 310 | 0.12 | HOMO-1 → LUMO (π-π) |

| S₀ → S₃ | 280 | 0.05 | n → π* |

Mechanistic Studies of Intermolecular Interactions

The way molecules of this compound and its complexes interact with each other and with their environment is crucial for understanding their solid-state packing, solubility, and self-assembly properties. Computational methods can be used to study the various non-covalent interactions that govern these phenomena.

In the solid state, the crystal packing is determined by a delicate balance of intermolecular forces, including hydrogen bonding, π-π stacking interactions between the pyridyl rings, and van der Waals forces. Computational studies can identify and quantify these interactions. For example, the analysis of the calculated electrostatic potential surface can reveal the regions of the molecule that are prone to electrophilic or nucleophilic attack, and thus likely to engage in electrostatic interactions.

Furthermore, computational methods can be used to study the interactions of the compound with solvent molecules, providing insights into its solubility and the effects of the solvent on its conformational equilibrium and electronic properties.

Viii. Advanced Applications of 1,3 Di 2 Pyridyl 1,3 Propanedione in Chemical Research

Catalysis and Organic Transformations

As a ligand, 1,3-Di(2-pyridyl)-1,3-propanedione can form stable complexes with numerous metal ions. These metal complexes are instrumental in catalyzing a wide array of organic reactions, including but not limited to asymmetric catalysis, cross-coupling reactions, and C-H functionalization. a2bchem.com The presence of two pyridyl nitrogen atoms and two keto groups allows for effective chelation, which can influence the reactivity and selectivity of the metallic center.

Asymmetric Catalysis

While the direct application of this compound in asymmetric catalysis is not extensively documented in dedicated studies, its structural motifs are found in ligands designed for stereoselective transformations. The formation of chiral metal complexes is a cornerstone of asymmetric catalysis. The bidentate nature of ligands like this compound allows for the creation of well-defined coordination spheres around a metal center. By introducing chiral substituents onto the ligand backbone, it is theoretically possible to create catalysts that can induce enantioselectivity in a variety of organic reactions.

Cross-Coupling Reactions

Metal complexes derived from this compound have the potential to be active in cross-coupling reactions. a2bchem.com Palladium complexes, in particular, are widely employed in reactions such as Suzuki-Miyaura and Heck couplings. The ligand can influence the stability and reactivity of the palladium catalyst, thereby affecting reaction efficiency. For instance, palladium(II) complexes with functionalized pyridine (B92270) ligands have been shown to be efficient precatalysts for both Suzuki-Miyaura and Heck cross-coupling reactions. nih.gov The electronic properties of the pyridyl groups in this compound can be tuned to modulate the catalytic activity.

C-H Functionalization

The direct functionalization of carbon-hydrogen (C-H) bonds is a powerful tool in organic synthesis. Metal complexes, including those with pyridyl-containing ligands, are often employed to achieve this transformation. The pyridyl nitrogen atoms in this compound can act as directing groups, bringing the metallic center in proximity to a specific C-H bond and facilitating its activation. This directed approach can lead to highly regioselective functionalization of organic molecules. a2bchem.com

Ring-Opening Polymerization (ROP) of Cyclic Esters

Metal complexes are widely used as catalysts for the ring-opening polymerization (ROP) of cyclic esters to produce biodegradable polymers. While specific studies detailing the use of this compound complexes for this purpose are not prominent, the general class of metal complexes with nitrogen- and oxygen-donating ligands is highly relevant. For example, zinc(II) and copper(II) complexes with pyridinyl Schiff base ligands have been shown to initiate the ROP of ε-caprolactone and lactides. nih.gov The catalytic activity in these systems is influenced by the electronic properties of the ligand. This suggests that metal complexes of this compound could potentially serve as effective catalysts in ROP, with the electronic nature of the pyridyl rings playing a key role in the catalytic efficiency.

Catalysis of Nucleophilic Substitution and Free Radical Reactions

The role of this compound in catalyzing nucleophilic substitution and free radical reactions is an area that warrants further investigation. Metal complexes are known to mediate such reactions. For instance, the reaction of free radicals with η3-allylpalladium(II) complexes proceeds via the formation of phenyl-palladium(III) intermediates, with the course of the reaction being influenced by the nature of the ligands. This indicates a potential, yet to be fully explored, for complexes of this compound to influence the pathways of radical reactions.

Applications in Organic Synthesis

Beyond its role in catalysis, this compound is a valuable building block in organic synthesis, particularly for the construction of heterocyclic compounds. The dicarbonyl moiety and the pyridyl groups offer multiple reactive sites for a variety of chemical transformations.

1,3-Diketones are well-established precursors for the synthesis of a wide range of heterocycles, including pyrazoles, isoxazoles, and pyrimidines, through condensation reactions with various nucleophiles. nih.govresearchgate.net The presence of the two pyridyl groups in this compound introduces additional functionality and potential for creating more complex, polycyclic systems.

A notable application is its use in multicomponent reactions (MCRs), which are highly efficient processes for synthesizing complex molecules in a single step. nih.govsemanticscholar.orgmdpi.comub.edu The reactivity of the dicarbonyl group makes it an ideal component for such reactions. For example, it can participate in condensation reactions to form intermediates that then undergo further cyclization reactions to yield diverse heterocyclic scaffolds.

A specific synthetic application of this compound is in the synthesis of asymmetrically functionalized 1,3-di(2-pyridyl)benzenes. This transformation can be achieved through aza-Diels-Alder reactions of 1,2,4-triazines derived from the diketone.

Below is a table summarizing some of the key reactants and products in the synthesis of heterocyclic compounds using 1,3-diketone precursors.

| Precursor | Reagent(s) | Product Type |

| 1,3-Diketone | Hydrazine (B178648) | Pyrazole |

| 1,3-Diketone | Hydroxylamine (B1172632) | Isoxazole |

| 1,3-Diketone | Amidine | Pyrimidine |

| 1,3-Diketone | Guanidine | Pyrimidine |

| 1,3-Diketone, Aldehyde, Amine | (In MCR) | Dihydropyridine |

Key Intermediate for Complex Heterocyclic Compound Synthesis

The 1,3-diketone motif is a classic and powerful precursor for the synthesis of a wide array of heterocyclic compounds. researchgate.netacs.org this compound is particularly useful in this regard, as its dicarbonyl functionality can undergo condensation reactions with various dinucleophiles, such as hydrazines, ureas, and amidines, to form five- or six-membered rings. The presence of the two pyridyl substituents adds further functionality and complexity to the resulting heterocyclic systems.

One of the most common applications of 1,3-dicarbonyl compounds is in the synthesis of pyrimidines, pyrazoles, and isoxazoles. For instance, reaction with hydrazine derivatives leads to the formation of pyrazoles, while reaction with hydroxylamine yields isoxazoles. The general applicability of 1,3-diketones in forming heterocyclic systems through cyclocondensation reactions is a cornerstone of synthetic chemistry. nih.gov The resulting complex molecules, incorporating both the newly formed heterocycle and the original pyridine rings, are of significant interest in medicinal chemistry and materials science. researchgate.net

Michael Acceptor in Carbon-Carbon (C-C) and Carbon-Nitrogen (C-N) Bond Formation

The methylene (B1212753) group positioned between the two carbonyls in this compound is notably acidic. This allows for easy deprotonation by a base to form a stabilized enolate. This enolate is an excellent nucleophile, specifically a Michael donor, which can participate in Michael addition reactions. smolecule.com In this capacity, it attacks an α,β-unsaturated carbonyl compound (a Michael acceptor) to form a new carbon-carbon bond in a 1,4-conjugate addition fashion.

This reaction is a powerful tool for C-C bond formation, allowing for the construction of more complex carbon skeletons under mild conditions. The initial adduct from the Michael reaction, which is a 1,5-dicarbonyl compound, can then often undergo a subsequent intramolecular cyclization (an aldol (B89426) condensation or Claisen condensation), which involves the formation of a carbon-nitrogen or another carbon-carbon bond, leading to cyclic structures. For example, the reaction of a diketone enolate with an unsaturated nitrile could lead to a functionalized pyridine ring after cyclization and dehydration.

| Michael Reaction Role-Player | Description | Bond Formed |

| Michael Donor | The stabilized enolate of this compound acts as the nucleophile. | Carbon-Carbon (C-C) |

| Michael Acceptor | An α,β-unsaturated compound (e.g., enone, enal, nitroalkene) that is attacked by the donor. | N/A |

| Product | The initial adduct can be isolated or undergo further intramolecular reactions to form C-N bonds in a new heterocyclic ring. | Carbon-Nitrogen (C-N) |

Synthesis of Asymmetrically Functionalized Pyridine Derivatives

The synthesis of asymmetrically functionalized pyridine derivatives—molecules containing a stereocenter—is of great importance in medicinal chemistry. While direct asymmetric synthesis using this compound as a starting material is not widely documented, its structure offers several strategic possibilities.

A plausible strategy involves a multi-step sequence. First, the diketone could be used as a scaffold to construct a new, substituted pyridine or another heterocyclic ring system, as described in section 8.2.1. In a subsequent step, functional groups on this newly formed ring or the original pyridine rings could be modified using chiral catalysts or reagents to introduce a stereocenter. For example, a prochiral ketone could be reduced asymmetrically to a chiral alcohol. Such multi-step sequences, which rely on the robust framework provided by the initial diketone, are a common approach to building complex, optically active molecules. smolecule.com

Optoelectronic and Photonic Materials Development

The true potential of this compound in materials science is realized when it functions as a chelating ligand for metal ions. The combination of the two pyridyl nitrogen atoms and the enolate oxygen atoms allows it to form highly stable, six-membered chelate rings with a variety of transition metals, including platinum(II), iridium(III), ruthenium(II), and iron(II). These resulting metal complexes often exhibit valuable photoluminescent and semiconducting properties, making them candidates for use in advanced optoelectronic devices.

Components in Light-Emitting Electrochemical Cells (LEECs)

Light-emitting electrochemical cells (LEECs) are simple, single-layer light sources that have garnered interest for low-cost lighting and display applications. Their operation relies on ionic transition-metal complexes that combine the functions of light emission and charge transport. Metal complexes using polypyridyl ligands are frequently employed in LEECs due to their favorable electrochemical and photophysical properties.

Complexes of this compound with metals like iridium(III) and ruthenium(II) are investigated for these applications. The ligand framework can be tuned to control the emission color and improve the stability and efficiency of the device. The resulting complexes are designed to have high photoluminescence quantum yields and electrochemical stability, which are critical for the performance of LEECs.

Materials for Perovskite Solar Cells (PSCs)

Perovskite solar cells are a new generation of photovoltaic technology with remarkably high power conversion efficiencies. A key area of research is the development of interface layers that improve charge extraction and enhance the stability of the perovskite material.

Emitters in Organic Light-Emitting Diodes (OLEDs) and White Organic Light-Emitting Diodes (OWLEDs)

In the field of organic light-emitting diodes (OLEDs), phosphorescent emitters based on heavy metal complexes (particularly iridium(III) and platinum(II)) are crucial for achieving high internal quantum efficiencies. These complexes can harvest both singlet and triplet excitons, leading to efficiencies approaching 100%.

The ligand this compound is an excellent candidate for creating such phosphorescent emitters. By coordinating it with iridium(III) or platinum(II) centers, it is possible to create emitters with strong spin-orbit coupling, which facilitates the desired phosphorescence. The electronic properties, and thus the emission color and quantum yield, can be finely tuned by modifying the ligand structure. These complexes are investigated for use in both single-color (monochromatic) OLEDs and in multi-emitter systems for creating high-efficiency white OLEDs (OWLEDs) for solid-state lighting.

| Metal Complex | Device Application | Function | Key Property |

| Ir(III) or Ru(II) Complexes | Light-Emitting Electrochemical Cells (LEECs) | Emitter & Charge Transporter | Photoluminescence, Electrochemical Stability |

| - | Perovskite Solar Cells (PSCs) | Interface Layer | Defect Passivation, Improved Charge Extraction |

| Ir(III) or Pt(II) Complexes | Organic Light-Emitting Diodes (OLEDs) | Phosphorescent Emitter | High Quantum Yield, Tunable Emission Color |

Development of Luminescent Probes and Chemical Sensors

The chelation of metal ions by this compound and its analogues often results in complexes with significant photoluminescent properties. This luminescence can be exquisitely sensitive to the complex's local environment, a characteristic that researchers have harnessed to develop highly specific chemical sensors.

The design of these sensors often relies on the principle of chelation-enhanced fluorescence (CHEF) or photoinduced electron transfer (PET). rsc.org The pyridyl groups play a crucial role in coordinating with metal ions, which can modulate the ligand's electronic properties and, consequently, its fluorescent behavior. rsc.org

A key strategy involves creating metal complexes where the emission is "turned on" or "turned off" in the presence of a specific analyte. For instance, research on the similar ligand 1,3-di(2-pyridyl)benzene (B3047261) has shown that its platinum(II) and ruthenium(II) complexes can serve as effective luminescent sensors for various anions, including halides and oxoanions. nih.gov The binding of an anion to the metal center or the ligand framework perturbs the electronic structure of the complex, leading to a detectable change in its luminescence spectrum. nih.gov In the case of platinum complexes of functionalized 1,3-di(2-pyridyl)benzene, emission occurs from the 3π–π* state of the dipyridylbenzene moiety, making it sensitive to environmental changes. nih.gov Ruthenium(II) complexes of the same ligand, while also acting as sensors, operate through a metal-to-ligand charge transfer (MLCT) mechanism. nih.gov These examples highlight the principle that complexes of this compound are prime candidates for developing new sensor technologies due to their inherent photophysical properties upon metal coordination.

Biological and Medicinal Research Prospects

The interaction of this compound-metal complexes with biological systems is an area of growing interest. The ability of the ligand to form stable, planar complexes with various transition metals opens avenues for its use in medicinal chemistry, particularly in the design of novel anticancer and antimicrobial agents.

Investigation of Cytotoxic Effects on Cancer Cell Lines

Metal-based drugs, beginning with cisplatin, are a cornerstone of cancer chemotherapy. Research has expanded to include a variety of transition metal complexes, with a focus on developing agents with novel mechanisms of action, improved selectivity, and the ability to overcome drug resistance. Complexes containing pyridyl ligands have shown significant promise in this area.

While direct cytotoxicity data for complexes of this compound are not extensively documented in current literature, the cytotoxic potential of structurally related metal complexes provides a strong rationale for their investigation. For example, palladium(II) complexes have been reported as potent anticancer agents, demonstrating the ability to reduce cancer cell growth, migration, and adhesion. nih.gov Studies on various Pd(II) complexes have shown they induce cell death and interact with DNA, suggesting a mechanism for their cytotoxic effects against breast cancer (MCF-7) and melanoma (MDA-MB-435) cell lines. nih.gov

Similarly, iridium(III) complexes containing planar ligands, which are structurally analogous to the complexes that can be formed with this compound, exhibit high cytotoxicity, often exceeding that of cisplatin. monash.edu Certain cyclometalated iridium(III) complexes have been shown to be particularly effective against ovarian carcinoma (A2780) and breast carcinoma (MCF-7) cell lines. nih.gov The table below shows the cytotoxic activity of selected iridium(III) complexes against various cancer cell lines, illustrating the potential for this class of compounds.

| Complex Type | Cancer Cell Line | IC₅₀ (μM) | Reference |

|---|---|---|---|

| Dinuclear Ir(III) Complex | A2780 (Ovarian) | 3.1 | nih.gov |

| Dinuclear Ir(III) Complex | MCF-7 (Breast) | 6.0 | nih.gov |

| mer-[IrCl₃(tpy)] | MCF-7 (Breast) | 0.32 | nih.gov |

| mer-[IrCl₃(tpy)] | HT-29 (Colon) | 0.13 | nih.gov |

This table presents data for related iridium complexes to illustrate the cytotoxic potential of this compound class.

Exploration of Antimicrobial Properties for Pharmaceutical Development

The rise of antimicrobial resistance (AMR) has created an urgent need for new therapeutic agents with novel modes of action. Metal complexes are a promising, yet relatively untapped, source of new antimicrobials. The chelation of metal ions can significantly enhance the biological activity of a ligand.

The antimicrobial potential of this compound complexes can be inferred from studies on related pyridyl-containing ligands. For example, palladium(II) complexes of pyridyl-1,2,3-triazolyl (pyta) ligands have demonstrated potent and broad-spectrum antifungal activity, particularly against Candida glabrata and Cryptococcus neoformans. nih.gov The free ligands showed little to no activity, indicating that the antimicrobial effect is a direct result of the metal complex itself. nih.gov

Rhenium(I) tricarbonyl complexes with 2-pyridyl-1,2,3-triazole ligands have also been tested against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) bacteria, with cationic complexes showing greater activity. mdpi.com The table below summarizes the minimum inhibitory concentration (MIC) values for selected metal complexes containing pyridyl moieties, demonstrating their potential as antimicrobial agents.

| Complex / Ligand Type | Microorganism | MIC (μg/mL) | Reference |

|---|---|---|---|

| Pd(II)-pyta Complex (Pd1) | Candida glabrata | 0.06 - 0.125 | nih.gov |

| Ru(II)-pytri Complex | S. aureus | 1 - 8 | mdpi.com |

| Ru(II)-pytri Complex | A. calcoaceticus (Gram-) | 16 - 128 | mdpi.com |

| Re(I)-pyridyl-triazole Complexes | S. aureus / E. coli | 16 - 1024 | mdpi.com |